molecular formula C20H17NO4S B2728462 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid CAS No. 900019-04-7

3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid

Cat. No.: B2728462
CAS No.: 900019-04-7
M. Wt: 367.42
InChI Key: JLHYXLSVYYSXKW-UHFFFAOYSA-N
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Description

3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid is a complex organic compound with significant potential in various scientific research fields It is known for its unique chemical structure, which includes a thiophene ring, a phenylpropanoyl group, and an amino phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring and the attachment of the phenylpropanoyl and amino phenoxy groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylpropanoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring can also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties

Biological Activity

The compound 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid is a derivative of thiophene-2-carboxylic acid, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiophene ring, a carboxylic acid group, and an amide linkage. The molecular formula is C16H17NO4SC_{16}H_{17}NO_4S, with a molecular weight of approximately 319.38 g/mol. The presence of both hydrophilic (carboxylic acid) and hydrophobic (phenyl groups) components suggests potential for diverse interactions within biological systems.

Antiviral Activity

Research has indicated that thiophene derivatives exhibit promising antiviral properties. A notable study highlighted the activity of thiophene-2-carboxylic acids as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. The structure-activity relationship (SAR) studies revealed that modifications to the thiophene core could enhance inhibitory effects against HCV replication in vitro . Although specific data on this compound is limited, its structural similarities to known inhibitors suggest potential antiviral efficacy.

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer properties. A study involving various benzamide derivatives demonstrated that modifications to the thiophene structure could lead to significant cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis through mitochondrial pathways or inhibition of key signaling pathways involved in cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit viral polymerases and other enzymes critical for cellular function.
  • Apoptosis Induction : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interaction with Receptors : The phenylpropanamide moiety may engage with specific receptors or proteins involved in disease processes.

Study 1: Antiviral Efficacy

In a comparative study, various thiophene derivatives were screened for their ability to inhibit HCV replication. Results indicated that modifications at the phenyl position significantly impacted antiviral activity. The study concluded that compounds with bulky substituents exhibited enhanced potency .

Study 2: Anticancer Potential

A series of benzamide derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines. The results showed that certain modifications led to IC50 values in the low micromolar range, indicating strong anticancer activity . This suggests that this compound may possess similar properties worthy of further investigation.

Data Table: Summary of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundPotential antiviral and anticancerEnzyme inhibition, apoptosis induction
Thiophene-2-carboxylic acid derivativesInhibitors of HCV NS5BPolymerase inhibition
Benzamide derivativesCytotoxicity against cancerInduction of apoptosis

Properties

IUPAC Name

3-[2-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-18(11-10-14-6-2-1-3-7-14)21-15-8-4-5-9-16(15)25-17-12-13-26-19(17)20(23)24/h1-9,12-13H,10-11H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHYXLSVYYSXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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